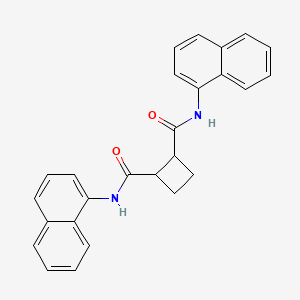

Cyclobutane-1,2-dicarboxamide, N,N'-dinaphthyl-

Description

Cyclobutane-1,2-dicarboxamide derivatives are a class of compounds characterized by a strained four-membered cyclobutane ring fused with two carboxamide groups. These derivatives exhibit unique properties due to their substituents and ring strain, making them valuable in organic synthesis, coordination chemistry, and biomedical research .

Key structural features include:

- Cyclobutane ring: Introduces significant ring strain (~110 kJ/mol), enhancing reactivity compared to larger cycloalkanes.

- Substituents: Bulky groups (e.g., tert-butyl, trimethylpentan) modulate steric hindrance, lipophilicity, and stability.

- Carboxamide groups: Enable hydrogen bonding and coordination with metal ions .

Properties

CAS No. |

64011-96-7 |

|---|---|

Molecular Formula |

C26H22N2O2 |

Molecular Weight |

394.5 g/mol |

IUPAC Name |

1-N,2-N-dinaphthalen-1-ylcyclobutane-1,2-dicarboxamide |

InChI |

InChI=1S/C26H22N2O2/c29-25(27-23-13-5-9-17-7-1-3-11-19(17)23)21-15-16-22(21)26(30)28-24-14-6-10-18-8-2-4-12-20(18)24/h1-14,21-22H,15-16H2,(H,27,29)(H,28,30) |

InChI Key |

GQMNVHUHWNUGCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1C(=O)NC2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=CC=CC=C54 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- typically involves the following steps:

Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or in the presence of a catalyst to form the cyclobutane ring.

Introduction of Carboxamide Groups: The carboxamide groups are introduced through the reaction of cyclobutane with amides under specific conditions, such as the use of a dehydrating agent like thionyl chloride.

Attachment of Naphthyl Groups: The final step involves the attachment of naphthyl groups to the cyclobutane ring.

Industrial Production Methods

Industrial production of Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- undergoes various chemical reactions, including:

Substitution: The naphthyl groups can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)

Major Products

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a molecular probe in studying biological processes.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of Cyclobutane-1,2-dicarboxamide, N,N’-dinaphthyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It influences signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Variations

Substituents on the nitrogen atoms critically influence physical, chemical, and biological properties. Below is a comparative analysis:

Mechanistic Insights :

- tert-butyl groups: Increase solubility in non-polar solvents and stabilize the compound against hydrolysis. The bulkiness restricts conformational flexibility, favoring selective binding in biological systems .

Ring Size Variations

Comparisons with cyclohexane and cyclopentane analogs reveal the impact of ring strain and size:

| Compound Name | Ring Size | Key Differences |

|---|---|---|

| N,N'-Di-tert-butylcyclohexane-1,2-dicarboxamide | 6-membered | Reduced ring strain; lower reactivity. May exhibit different binding affinities due to conformational flexibility |

| Cyclopentane-1,2-dicarboxamide | 5-membered | Moderate ring strain; intermediate reactivity. Oxidation products (e.g., dicarboxylic acids) differ in applications |

Case Study :

Cyclobutane derivatives exhibit 20–30% faster reaction rates in ring-opening reactions compared to cyclohexane analogs due to strain release .

Functional Group Variations

Replacing carboxamide groups with esters or imides alters reactivity:

| Compound Name | Functional Groups | Applications |

|---|---|---|

| Dimethyl cyclobutane-1,2-dicarboxylate | Esters | Intermediate in pharmaceuticals; used in flow chemistry |

| Cyclobutane-1,2-dicarboximide | Imides | Oxidized form; higher electrophilicity |

Key Finding : Carboxamide derivatives show superior coordination capabilities (e.g., forming Co(II)/Ni(II) complexes in ) compared to esters, which are more reactive toward nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.